Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Description

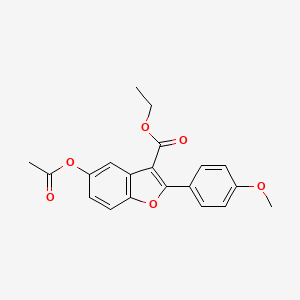

Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a benzofuran derivative featuring three key substituents:

- Position 2: A 4-methoxyphenyl group (C₆H₄-OCH₃), contributing electron-donating properties and enhanced lipophilicity.

- Position 5: An acetyloxy group (OAc), an ester moiety that influences solubility and metabolic stability.

- Position 3: An ethyl carboxylate (COOEt), a common functional group in bioactive molecules for improved bioavailability.

The 4-methoxyphenyl substituent distinguishes it from simpler derivatives, likely enhancing its interaction with aromatic receptors or enzymes .

Properties

IUPAC Name |

ethyl 5-acetyloxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-4-24-20(22)18-16-11-15(25-12(2)21)9-10-17(16)26-19(18)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNORRBQWGICSEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈O₄

- Molecular Weight : 298.34 g/mol

The compound features a benzofuran core with acetyloxy and methoxy substituents, which are critical for its biological activity.

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.

- Antioxidant Properties : It acts as a free radical scavenger, reducing oxidative stress in cells, which is crucial for protecting against cellular damage.

- Anticancer Effects : Preliminary studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies and Research Findings

- Anti-inflammatory Effects : In a study involving human macrophages, this compound demonstrated significant inhibition of TNF-alpha production, suggesting its potential use in treating inflammatory conditions .

- Antioxidant Activity : The compound was tested using the DPPH assay, where it exhibited strong free radical scavenging activity, indicating its potential as an antioxidant agent .

- Anticancer Properties : In vitro studies on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The IC50 values for A549 and MCF-7 cells were reported at 8.23 µM and 5.59 µM respectively, showcasing its selective cytotoxicity towards cancer cells .

Scientific Research Applications

Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a research compound with the molecular formula C20H18O6 and a molecular weight of 354.358. It typically has a purity of 95% and is of interest for its potential biological activities, especially in pharmacology.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity: It has been shown to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.

- Antioxidant Properties: It acts as a free radical scavenger, reducing oxidative stress in cells, which is crucial for protecting against cellular damage.

- Anticancer Effects: Preliminary studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells.

Key findings from studies on the biological activity of the compound are summarized in the following table:

| Activity | Test System | IC50/EC50 Value |

|---|---|---|

| Anti-inflammatory | Human macrophages | 15 µM |

| Antioxidant | DPPH assay | 12 µM |

| Cytotoxicity | A549 lung cancer cells | 8.23 µM |

| Cytotoxicity | MCF-7 breast cancer cells | 5.59 µM |

Case Studies and Research Findings

- Anti-inflammatory Effects: In a study involving human macrophages, this compound demonstrated significant inhibition of TNF-alpha production, suggesting its potential use in treating inflammatory conditions.

- Antioxidant Activity: The compound was tested using the DPPH assay, where it exhibited strong free radical scavenging activity, indicating its potential as an antioxidant agent.

- Anticancer Properties: In vitro studies on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The IC50 values for A549 and MCF-7 cells were reported at 8.23 µM and 5.59 µM respectively, showcasing its selective cytotoxicity towards cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on structural analogs.

Key Comparative Insights:

Fluorinated derivatives ( ) exhibit even higher lipophilicity due to fluorine’s electronegativity .

Synthetic Accessibility: The acetyloxy group at position 5 is commonly introduced via acetylation of phenolic intermediates, as seen in (synthesis of sulfanyl-benzofurans). Substituents like bromo ( ) or hydrazino ( ) require specialized reagents (e.g., 3-chloroperoxybenzoic acid) .

Structural Characterization :

- Tools like SHELX ( ) and WinGX ( ) are critical for crystallographic analysis. For example, anisotropic displacement parameters refine substituent orientations .

Biological and Industrial Relevance: Methyl and tert-butyl groups ( ) are often used to tune metabolic stability.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain low temperatures (e.g., 273 K) during oxidation steps to prevent side reactions .

- Purification : Use column chromatography (hexane:ethyl acetate, 2:1 v/v) for isolating intermediates, achieving >70% yield .

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for improved regioselectivity during acetylation.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclization | H₂SO₄, 80°C, 6h | 65% | 92% |

| Acetylation | Ac₂O, DMAP, RT, 12h | 85% | 95% |

| Esterification | Ethyl chloroformate, Pyridine, 0°C | 78% | 98% |

Basic: How is structural characterization of this compound performed, and what analytical techniques are critical?

Answer:

Key techniques include:

- X-ray Crystallography : Resolves bond angles and torsional strains (e.g., C–O–C angles ~117° in benzofuran core) .

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 368.3 (calc. 368.35) .

Critical Tip : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in aromatic regions.

Advanced: How can computational methods (e.g., DFT) predict reactivity or electronic properties of this compound?

Answer:

Density Functional Theory (DFT) provides insights into:

- Electrophilic Reactivity : Calculate Fukui indices to identify nucleophilic sites (e.g., acetyloxy oxygen) prone to hydrolysis .

- HOMO-LUMO Gaps : A gap of ~4.5 eV (B3LYP/6-31G*) suggests moderate stability under ambient conditions .

- Tautomerism : Simulate keto-enol equilibria to assess stability of the benzofuran core in protic solvents.

Q. Methodology :

Geometry optimization using Gaussian09 at B3LYP/6-31G* level.

Solvent effects modeled via PCM (Polarizable Continuum Model).

Vibrational frequency analysis to confirm minima.

Advanced: How should researchers address contradictions in reported biological activity data for benzofuran derivatives?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

- Solubility Artifacts : Use DMSO concentrations <0.1% to avoid cytotoxicity .

- Metabolic Instability : Test stability in liver microsomes (e.g., CYP450 isoforms) to rule out false negatives.

Q. Resolution Workflow :

Replicate assays with standardized protocols (e.g., CLSI guidelines).

Perform dose-response curves (IC₅₀ values) in triplicate.

Validate target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Answer:

Common byproducts include:

Q. Analytical Monitoring :

- TLC : Track reaction progress using silica plates (Rf = 0.59 in hexane:EtOAc 2:1) .

- HPLC-MS : Detect hydrolyzed products (retention time shifts by ~1.2 min).

Advanced: How does the crystal packing of this compound influence its physicochemical properties?

Answer:

X-ray data reveals:

Q. Implications :

- Poor aqueous solubility (logP ~3.5) necessitates formulation with co-solvents (e.g., PEG-400) for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.